N-(4-fluorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide
Overview
Description
N-(4-fluorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15362070 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinase Inhibition
The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the potential of fluorophenyl-pyrrolidinecarboxamide derivatives in the development of cancer therapeutics. These compounds demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, suggesting their utility in targeted cancer therapy (Schroeder et al., 2009).
Polymer Science
Research into aromatic polyamides and polyimides involving ether and bulky fluorenylidene groups, as well as those containing ether and isopropylidene or hexafluoroisopropylidene links, showcases the relevance of fluorophenyl derivatives in synthesizing high-performance materials. These materials exhibit excellent solubility, thermal stability, and mechanical properties, suitable for advanced applications in electronics, coatings, and more (Hsiao et al., 1996; Hsiao et al., 1999).
Electrochromic Devices
The copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene has been explored for its application in electrochromic devices. These polymers exhibit multicolor electrochromic characteristics and reversible switching, indicating the potential of fluorophenyl derivatives in smart window technologies and display applications (Türkarslan et al., 2007).
Fluorescent Sensors
A heteroatom-containing organic fluorophore study demonstrates the utility of fluorophenyl derivatives in constructing fluorescent pH sensors. Such compounds exhibit aggregation-induced emission (AIE) and can function as chemosensors for detecting acidic and basic organic vapors, suggesting applications in environmental monitoring and chemical sensing (Yang et al., 2013).
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-2-11-26-18-9-7-17(8-10-18)23-13-14(12-19(23)24)20(25)22-16-5-3-15(21)4-6-16/h3-10,14H,2,11-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILOPFQIAQGEAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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